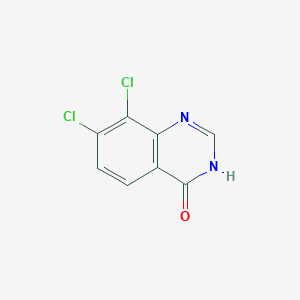
7,8-Dichloro-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dichloro-3,4-dihydroquinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
准备方法
The synthesis of 7,8-Dichloro-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
化学反应分析
7,8-Dichloro-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or iodine (I2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
作用机制
The mechanism of action of 7,8-Dichloro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cholinesterase, which plays a role in neurotransmission . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
7,8-Dichloro-3,4-dihydroquinazolin-4-one is unique among quinazolinone derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
7-chloro-3-methyl-3H-quinazolin-4-one: Known for its antibacterial properties.
6-chloro-2-methyl-3H-quinazolin-4-one: Exhibits antifungal activity.
3-(2-chlorophenyl)-2-propyl-3H-quinazolin-4-one: Used in the development of anticancer agents.
生物活性
7,8-Dichloro-3,4-dihydroquinazolin-4-one is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazolinone family, which is known for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the current understanding of the biological activity of this compound, summarizing key research findings and presenting relevant data.
- Molecular Formula : C8H5Cl2N2O
- Molecular Weight : 215.04 g/mol
- Structural Characteristics : The compound features a quinazolinone core with two chlorine substituents at the 7 and 8 positions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects against various cancer cell lines, including HepG2 (liver), A549 (lung), and PANC-1 (pancreas) cells. The compound demonstrated:
- Inhibition of Cell Proliferation : It effectively reduced cell viability in a dose-dependent manner.
- Mechanism of Action : The compound was found to inhibit tubulin polymerization, leading to disrupted microtubule networks and cell cycle arrest at the G2/M phase. This mechanism was corroborated by increased expression of apoptotic markers such as cleaved PARP-1 and caspase-3 .
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties. Studies have shown that it possesses:
- Broad-Spectrum Activity : The compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal Effects : It demonstrated activity against various fungal strains, suggesting potential use as an antifungal agent .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. Findings indicate:
- Radical Scavenging Activity : The compound showed significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.
- Potential Therapeutic Use : Its antioxidant properties suggest a role in mitigating oxidative stress-related diseases .
Case Studies and Research Findings
A summary of notable studies on the biological activity of this compound is presented below:
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Tubulin Inhibition : By binding to tubulin, it disrupts microtubule dynamics essential for mitosis.
- Enzyme Inhibition : Potential inhibition of kinases involved in cell signaling pathways related to cancer progression.
- Oxidative Stress Modulation : Its antioxidant properties may reduce cellular damage from reactive oxygen species (ROS).
属性
IUPAC Name |
7,8-dichloro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAJVEZUTYZKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














